molecular formula C16H14Br2N4O3 B446044 2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE

2,2-DIBROMO-1-METHYL-N'~1~-{(E)-1-[1-(3-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1-CYCLOPROPANECARBOHYDRAZIDE

Cat. No.: B446044
M. Wt: 470.11g/mol
InChI Key: KYMTXBCLZOOIOY-DJKKODMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dibromo-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1-methylcyclopropanecarbohydrazide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including bromine atoms, a nitrophenyl group, and a cyclopropane ring, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dibromo-N’-[(1-{3-nitrophenyl}-1H-pyrrol-2-yl)methylene]-1-methylcyclopropanecarbohydrazide typically involves multiple steps:

    Formation of the Pyrrole Derivative: The initial step involves the synthesis of the pyrrole derivative, which can be achieved through the reaction of a suitable aldehyde with an amine in the presence of an acid catalyst.

    Bromination: The next step is the bromination of the cyclopropane ring. This can be done using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Condensation Reaction: The final step involves the condensation of the brominated cyclopropane derivative with the pyrrole derivative. This is typically carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle hazardous reagents like bromine.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring and the nitrophenyl group. Common oxidizing agents include potassium permanganate and chromium tr

Properties

Molecular Formula

C16H14Br2N4O3

Molecular Weight

470.11g/mol

IUPAC Name

2,2-dibromo-1-methyl-N-[(E)-[1-(3-nitrophenyl)pyrrol-2-yl]methylideneamino]cyclopropane-1-carboxamide

InChI

InChI=1S/C16H14Br2N4O3/c1-15(10-16(15,17)18)14(23)20-19-9-13-6-3-7-21(13)11-4-2-5-12(8-11)22(24)25/h2-9H,10H2,1H3,(H,20,23)/b19-9+

InChI Key

KYMTXBCLZOOIOY-DJKKODMXSA-N

SMILES

CC1(CC1(Br)Br)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Isomeric SMILES

CC1(CC1(Br)Br)C(=O)N/N=C/C2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

CC1(CC1(Br)Br)C(=O)NN=CC2=CC=CN2C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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